![molecular formula C18H13ClN2O3 B3832441 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832441.png)
1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. It also inhibits the activity of alpha-glucosidase, which is responsible for the breakdown of carbohydrates into glucose.
Biochemical and Physiological Effects:
1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties. It also inhibits the activity of alpha-glucosidase, which is responsible for the breakdown of carbohydrates into glucose. Additionally, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. It has been shown to possess anti-cancer and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its anti-cancer activity and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as an anti-diabetic agent and its mechanism of action. Additionally, more studies are needed to fully understand its biochemical and physiological effects and its potential therapeutic applications in other fields such as Alzheimer's disease and inflammation.
Scientific Research Applications
1-benzyl-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-diabetic agent by inhibiting the activity of alpha-glucosidase. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-8-6-12(7-9-14)10-15-16(22)20-18(24)21(17(15)23)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22,24)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEJZFCPZQUXCF-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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